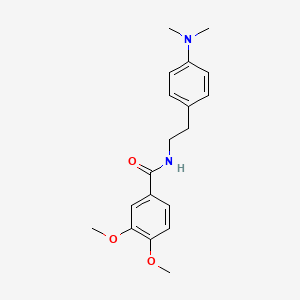

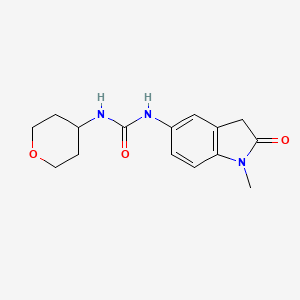

![molecular formula C12H9F3N2O2S B2404661 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid CAS No. 886502-96-1](/img/structure/B2404661.png)

2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid” is a chemical compound with the empirical formula C5H3F3N2O2S . It belongs to the class of heterocyclic building blocks .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in the construction of fluorinated pharmacons . Protodeboronation of pinacol boronic esters is another method that could potentially be used in the synthesis .Molecular Structure Analysis

The molecular weight of this compound is 212.15 . The SMILES string representation of its structure isNc1nc(c(s1)C(O)=O)C(F)(F)F . Chemical Reactions Analysis

The trifluoromethyl group in the compound plays an important role in its reactivity . Trifluoromethyl ketones are often used as synthons in the construction of fluorinated pharmacons .Physical And Chemical Properties Analysis

This compound is a solid with a melting point of 232-236 °C (dec.) (lit.) . Its InChI key is NGMYYADEHCNLGO-UHFFFAOYSA-N .Scientific Research Applications

Heterocyclic γ-Amino Acids and Protein Structure Mimics

4-Amino(methyl)-1,3-thiazole-5-carboxylic acids (ATCs), which include compounds like 2-[(3-Methylphenyl)amino]-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid, are a new class of constrained heterocyclic γ-amino acids. These compounds are valuable in mimicking the secondary structures of proteins such as helices, β-sheets, turns, and β-hairpins. A versatile chemical route for synthesizing these compounds involves cross-Claisen condensations between N-Fmoc-amino acids and sterically hindered 1,1-dimethylallyl acetate, providing a flexible method for introducing a wide variety of lateral chains either on the γ-carbon atom or on the thiazole core of the γ-amino acids (Mathieu et al., 2015).

Synthesis and Biological Activities

Novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives, including those related to the compound , have been synthesized and evaluated for their fungicidal and antivirus activities. These compounds have shown promising results in preliminary bioassays, with certain compounds exhibiting significant activity against various fungi and the Tobacco Mosaic Virus (TMV) (Li Fengyun et al., 2015).

Antibacterial Properties

Research on derivatives of 2-amino-5-aryl-1,3-thiazole-4-carboxylic acid has demonstrated their potential antibacterial properties. The synthesis process involves reactions with various aromatic aldehydes and further modifications to obtain imide derivatives, which have been supported by FT-IR and UV-Visible spectroscopic data (Zina K. Al Dulaimy et al., 2017).

Structural Studies in Solution and Solid State

ATCs have been analyzed both in solution and in the solid state, revealing well-defined helical structures. This includes studies on 4-Amino(methyl)-1,3-thiazole-5-carboxylic acids and their oligomers, which adopt a 9-helix structure in various solvents and conditions, demonstrating their structural versatility (Mathieu et al., 2013).

Antimicrobial Activities

Compounds synthesized from 4-[4-methoxy-3-methylphenyl]-4-oxobutenoic acid and primary and secondary amines, which relate to the compound of interest, have been studied for their antimicrobial activities. These include reactions with various nucleophiles to form different heterocyclic compounds, some of which have demonstrated effective antimicrobial activities against Gram-negative and Gram-positive bacteria (El-Sakka et al., 2014).

Future Directions

properties

IUPAC Name |

2-(3-methylanilino)-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9F3N2O2S/c1-6-3-2-4-7(5-6)16-11-17-9(12(13,14)15)8(20-11)10(18)19/h2-5H,1H3,(H,16,17)(H,18,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGKWMNAJAJLAOZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)NC2=NC(=C(S2)C(=O)O)C(F)(F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9F3N2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

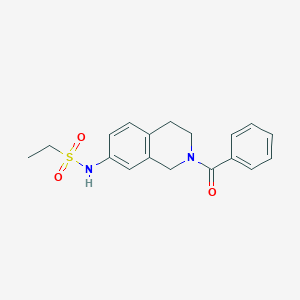

![1-(4-Fluorophenyl)-5-[2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2404578.png)

![tert-Butyl (6-azabicyclo[3.2.1]octan-3-yl)carbamate](/img/structure/B2404582.png)

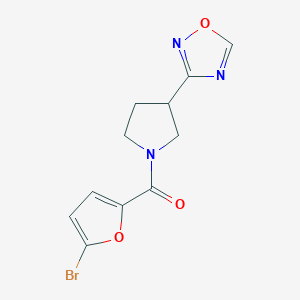

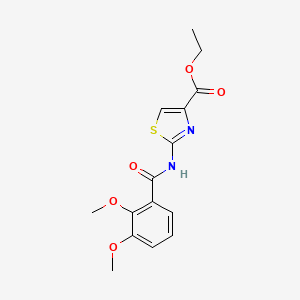

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-((2-(2-oxopyrrolidin-1-yl)pyridin-4-yl)methyl)urea](/img/structure/B2404583.png)

![2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one](/img/structure/B2404585.png)

![N-(3-(dimethylamino)propyl)-4-oxo-8-phenyl-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2404586.png)

![1-Oxaspiro[2.3]hexane-2-carboxylic acid, ethyl ester](/img/structure/B2404588.png)

![N-(3-chloro-4-methylphenyl)-2-((2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)butanamide](/img/structure/B2404593.png)

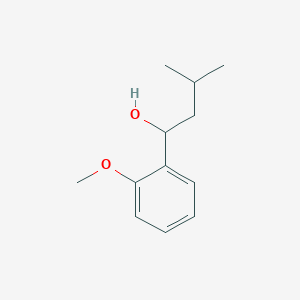

![3-(4-methoxyphenyl)-2-methyl-9-(pyridin-3-ylmethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2404601.png)